molecular formula C9H12N2O2 B1323115 4-Amino-2-ethoxybenzamide CAS No. 2641-86-3

4-Amino-2-ethoxybenzamide

Cat. No.: B1323115
CAS No.: 2641-86-3
M. Wt: 180.2 g/mol
InChI Key: JBJIBKWPYLFRRD-UHFFFAOYSA-N
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Description

4-Amino-2-ethoxybenzamide is an organic compound with the molecular formula C9H12N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group at the 4-position and an ethoxy group at the 2-position on a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethoxybenzamide typically involves the reaction of 4-nitro-2-ethoxybenzoic acid with ammonia or an amine under reducing conditions. The reduction of the nitro group to an amino group can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The process ensures high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-ethoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-Amino-2-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methoxybenzamide
  • 4-Amino-2-hydroxybenzamide
  • 4-Amino-2-chlorobenzamide

Comparison

4-Amino-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 4-Amino-2-methoxybenzamide and 4-Amino-2-hydroxybenzamide, the ethoxy group may provide different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

4-amino-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJIBKWPYLFRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630188
Record name 4-Amino-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2641-86-3
Record name 4-Amino-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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